molecular formula C8H10INO B2500707 2-Ethoxy-5-iodoaniline CAS No. 1310262-11-3

2-Ethoxy-5-iodoaniline

Cat. No.: B2500707
CAS No.: 1310262-11-3
M. Wt: 263.078
InChI Key: JYBGWCLQQSTJCS-UHFFFAOYSA-N
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Description

2-Ethoxy-5-iodoaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and an iodine atom attached to the benzene ring, specifically at the 2 and 5 positions, respectively. The molecular formula of this compound is C8H10INO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-iodoaniline can be achieved through various methods. One common approach involves the iodination of 2-ethoxyaniline. This process typically uses iodine (I2) and a suitable oxidizing agent such as potassium iodate (KIO3) under acidic conditions to introduce the iodine atom at the desired position on the benzene ring.

Another method involves the decarboxylative iodination of anthranilic acids. This procedure is transition-metal-free and base-free, utilizing inexpensive potassium iodide (KI) and iodine (I2) as halogen donors under oxygen. This method is operationally scalable and exhibits high functional-group tolerance .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution: Products such as 2-ethoxy-5-azidoaniline or 2-ethoxy-5-cyanoaniline.

    Oxidation: Products like 2-ethoxy-5-iodoquinone.

    Reduction: Products such as this compound derivatives with reduced functional groups.

Scientific Research Applications

2-Ethoxy-5-iodoaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-iodoaniline involves its interaction with molecular targets such as enzymes and receptors. The ethoxy group and iodine atom can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-iodoaniline
  • 2-Ethoxy-6-iodoaniline
  • 2-Methoxy-5-iodoaniline

Comparison

Compared to its analogs, 2-Ethoxy-5-iodoaniline is unique due to the specific positioning of the ethoxy group and iodine atom, which can influence its reactivity and biological activity. For instance, the position of the iodine atom can affect the compound’s ability to undergo substitution reactions, while the ethoxy group can impact its solubility and interaction with biological targets.

Properties

IUPAC Name

2-ethoxy-5-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBGWCLQQSTJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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